1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-
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Overview
Description
1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- is a complex organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core structure with an isoxazolyl-imino and hydroxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dimethyl-4-isoxazolecarboxaldehyde with 2-hydroxy-1-naphthaldehyde under basic conditions to form the desired imino compound. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include naphthalenone derivatives.
- Reduction products include amine derivatives.
- Substitution products include ether or ester derivatives.
Scientific Research Applications
1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and imino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share structural similarities and exhibit similar biological activities.
Imidazole derivatives: Known for their antimicrobial and therapeutic properties.
Pyrazole derivatives: Often used in medicinal chemistry for their bioactive properties.
Uniqueness: 1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthalenone core structure, combined with the isoxazolyl-imino and hydroxy substituents, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
81620-93-1 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H12N2O3/c1-8-14(9(2)20-17-8)16-12-7-13(18)15(19)11-6-4-3-5-10(11)12/h3-7,16H,1-2H3 |
InChI Key |
OAZDJMDRTWLYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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